Fantofarone
Overview
Description
Fantofarone is a calcium channel blocker, specifically targeting the L-type calcium channels. It is known for its potent antagonistic properties and has been studied for various therapeutic applications, including the treatment of cardiovascular diseases and reversing drug resistance in malaria .
Mechanism of Action
Target of Action
Fantofarone primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell .
Mode of Action
This compound is a calcium channel blocker . It binds selectively to the alpha 1-subunit of the L-type calcium channel at a site distinct from the classical 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine sites . This interaction inhibits the influx of calcium ions, which can lead to a decrease in muscle contraction .
Biochemical Pathways
It’s known that the blocking of l-type calcium channels can affect various cellular processes, including muscle contraction and neurotransmitter release
Pharmacokinetics
A study in healthy volunteers showed that after a single oral administration of this compound, peak plasma concentrations and areas under the curve up to 24 hours were observed . The terminal half-life was approximately 4 hours . These properties suggest that this compound has good bioavailability and is rapidly metabolized and eliminated from the body .
Result of Action
This compound’s action as a calcium channel blocker can lead to various molecular and cellular effects. For instance, it has been shown to be effective in reducing angioplasty-induced vasospasm in an atherosclerotic rabbit model . This suggests that this compound can help relax blood vessels, thereby improving blood flow .
Biochemical Analysis
Biochemical Properties
Fantofarone functions primarily as a calcium channel inhibitor. It selectively inhibits the L-type voltage-gated calcium channel in isolated rat aorta. This inhibition is more selective compared to its effects on other receptors such as α1- and β-adrenergic, muscarinic, and histamine H2 receptors . This compound interacts with these channels by binding to specific sites, thereby preventing calcium ions from entering the cells, which is crucial for muscle contraction and other cellular processes .
Cellular Effects
This compound has significant effects on various cell types, particularly in the cardiovascular system. It inhibits potassium chloride- and norepinephrine-induced contractions in isolated rat aorta, which helps in reducing vasospasm . Additionally, this compound enhances the recovery of cardiac output during reperfusion of isolated rat hearts . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism, particularly by modulating calcium ion flux within the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the L-type voltage-gated calcium channels, inhibiting their activity. This inhibition reduces the influx of calcium ions into the cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release . This compound’s binding interactions with these channels lead to enzyme inhibition, particularly those involved in calcium signaling pathways, thereby altering gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over time, this compound has been shown to maintain its inhibitory effects on calcium channels, leading to sustained reductions in vasospasm and improved cardiac function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits calcium channels and reduces vasospasm without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on other ion channels and receptors . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium ion flux and cellular metabolism . By inhibiting calcium channels, this compound affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, particularly in the cardiovascular system . The transport and distribution of this compound are crucial for its therapeutic efficacy and safety.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with L-type voltage-gated calcium channels . This localization is essential for its activity and function, as it allows this compound to effectively inhibit calcium influx and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
The synthesis of Fantofarone involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Preparation of 3,4-dimethoxyphenyl ethylamine.
Step 2: Reaction with 4-(2-propan-2-ylindolizine-1-sulfonyl)phenol to form the intermediate.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
Fantofarone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fantofarone has been extensively studied for its applications in:
Cardiovascular Medicine: Used to treat conditions like vasospasm and hypertension by blocking calcium channels in vascular smooth muscle.
Malaria Treatment: Investigated for reversing chloroquine resistance in Plasmodium falciparum.
Neuroscience: Potential applications in neuroprotection and modulation of neuronal signaling.
Comparison with Similar Compounds
Fantofarone is often compared with other calcium channel blockers like verapamil and diltiazem. While all these compounds target calcium channels, this compound is unique due to its higher potency and selectivity for L-type channels. Similar compounds include:
Verapamil: Another calcium channel blocker with broader applications but lower potency compared to this compound.
Diltiazem: Known for its use in treating angina and hypertension, but with different binding properties and efficacy.
This compound’s unique structure and binding properties make it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMRBIZWGDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150729 | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114432-13-2 | |
Record name | Fantofarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fantofarone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANTOFARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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